

In-Depth Technical Guide: 5-Methyl-1-hexanol

(CAS Number 627-98-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Methyl-1-hexanol**

Cat. No.: **B128172**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-hexanol, identified by CAS number 627-98-5, is a branched-chain primary alcohol. [1][2] Its chemical structure consists of a six-carbon chain with a hydroxyl group on the first carbon and a methyl group on the fifth carbon.[3] This structure imparts specific physical and chemical properties that make it a subject of interest in various chemical synthesis applications, including as a versatile intermediate in the production of a range of downstream chemicals.[4] [5] This technical guide provides a comprehensive overview of the known properties and hazards of **5-Methyl-1-hexanol**, with a focus on data relevant to research and development.

Physical and Chemical Properties

5-Methyl-1-hexanol is a colorless liquid under standard conditions.[3] Its branched structure influences its physical properties, such as its boiling and melting points, when compared to its straight-chain isomer, 1-heptanol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **5-Methyl-1-hexanol**

Property	Value	Source
CAS Number	627-98-5	[6] [7]
Molecular Formula	C ₇ H ₁₆ O	[2] [6] [7]
Molecular Weight	116.20 g/mol	[2] [6] [7]
Appearance	Colorless liquid	[3]
Boiling Point	167-168 °C (at 760 mmHg)	[5] [8]
Density	0.823 g/mL at 25 °C	[5] [8]
Refractive Index	n _{20/D} 1.422	[8]
Solubility	Miscible with alcohols and ether.	
LogP (o/w)	2.1	[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **5-Methyl-1-hexanol**. Key spectral features are summarized below.

3.1 Mass Spectrometry (GC-MS)

The mass spectrum of **5-Methyl-1-hexanol** obtained by electron ionization (EI) shows a characteristic fragmentation pattern that can be used for its identification.[\[9\]](#) The NIST WebBook provides access to the mass spectrum of 1-Hexanol, 5-methyl-.[\[9\]](#)

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ¹³C NMR spectra are available for **5-Methyl-1-hexanol**, providing detailed information about its molecular structure.[\[6\]](#) The spectra can be found in databases such as PubChem.[\[6\]](#)

3.3 Infrared (IR) Spectroscopy

The IR spectrum of **5-Methyl-1-hexanol** exhibits characteristic absorption bands corresponding to its functional groups. A prominent feature is the broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region.[6]

Hazards and Toxicological Information

Understanding the hazards associated with **5-Methyl-1-hexanol** is essential for its safe handling in a laboratory and industrial setting. The available data indicates that it should be handled with care.

Table 2: Hazard Identification for **5-Methyl-1-hexanol**

Hazard	GHS Classification	Precautionary Statements
Acute Oral Toxicity	Not classified	-
Skin Corrosion/Irritation	Causes skin irritation (Category 2)	P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation	Causes serious eye irritation (Category 2A)	P264, P280, P305+P351+P338, P337+P313
Flammability	Flammable liquid and vapor	P210, P233, P240, P241, P242, P280, P303+P361+P353, P370+P378, P403+P235, P501

Data aggregated from GHS information provided to ECHA C&L Inventory.[6]

4.1 Toxicological Summary

Detailed toxicological studies on **5-Methyl-1-hexanol** are limited in the publicly available literature. However, based on its classification, it is known to cause skin and serious eye irritation.[6] Ingestion may be harmful, and inhalation of high concentrations of vapor may cause respiratory tract irritation.[6]

Experimental Protocols

Detailed, validated experimental protocols for the determination of all physical and toxicological properties of **5-Methyl-1-hexanol** are not readily available in a single, comprehensive source. However, standardized methods, such as those established by the OECD and other regulatory bodies, are typically employed.

5.1 Determination of Boiling Point

A standard method for determining the boiling point of a liquid like **5-Methyl-1-hexanol** involves distillation or the use of a Thiele tube apparatus.[10][11][12] The procedure generally involves heating the liquid and measuring the temperature at which the vapor pressure equals the atmospheric pressure.[11][12]

5.2 Spectroscopic Analysis (GC-MS, NMR, IR)

Standard protocols for spectroscopic analysis are followed. For GC-MS, the sample is typically dissolved in a volatile solvent and injected into the gas chromatograph.[8][13] For NMR, the sample is dissolved in a deuterated solvent.[14] For IR spectroscopy, a thin film of the neat liquid is placed between two KBr plates.[15][16]

5.3 Acute Oral Toxicity Testing (General Protocol)

Acute oral toxicity is typically determined using methods like the Up-and-Down Procedure or the Fixed Dose Method, which aim to reduce the number of animals used.[3][17][18] A common protocol involves administering a single dose of the substance to fasted animals (e.g., rats) and observing them for signs of toxicity and mortality over a period of 14 days.[3][17]

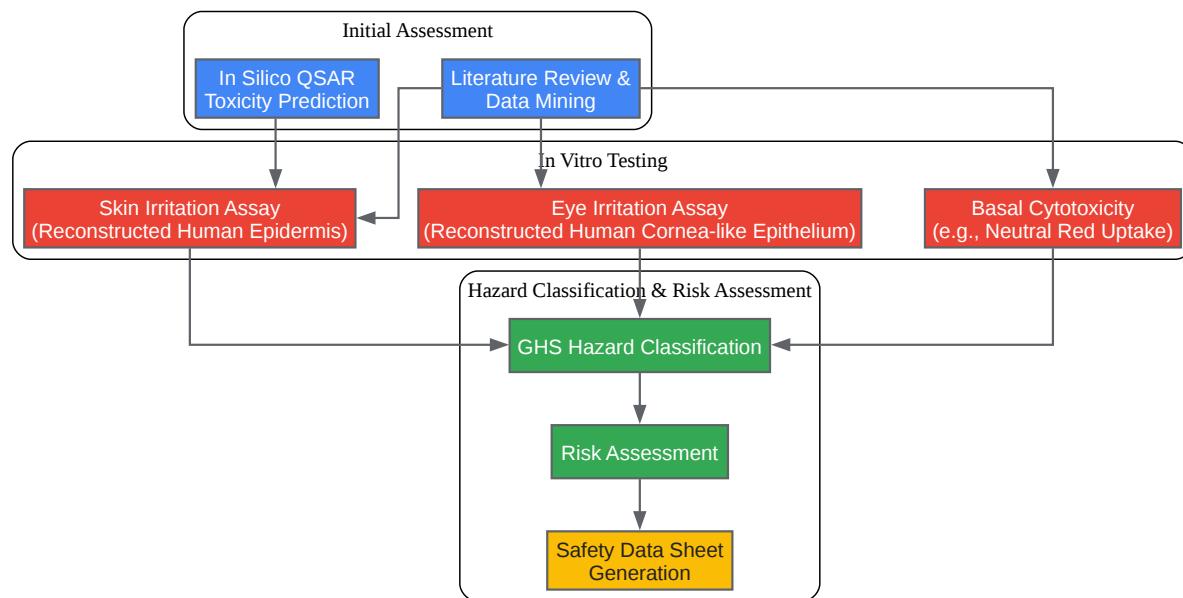
5.4 Skin Irritation Testing (In Vitro Protocol)

Modern approaches to skin irritation testing utilize in vitro methods with reconstructed human epidermis models.[19][20][21][22] A general protocol involves the topical application of the test substance to the tissue model for a defined period, followed by an assessment of cell viability, typically using the MTT assay.[20][21][22] A significant reduction in cell viability compared to a negative control indicates an irritant potential.[20]

5.5 Eye Irritation Testing (In Vitro Protocol)

Similar to skin irritation testing, in vitro methods using reconstructed human cornea-like epithelium are employed to assess eye irritation potential.[4][23] The test substance is applied to the surface of the corneal model, and the subsequent effect on cell viability is measured to classify the substance's irritation level.[4]

Role in Synthesis and Drug Development


5-Methyl-1-hexanol serves as a versatile chemical intermediate in various organic syntheses.[4][5] Its hydroxyl group can undergo common reactions such as esterification, etherification, and oxidation to produce a variety of downstream products.[1]

One cited, though not extensively documented, application is its potential use as an intermediate in the synthesis of flavolipids, which have been investigated for their antitumor activity.[24] Flavonoids, a broad class of natural products, have shown a wide range of biological activities, including antitumor effects.[1][25][26] However, a direct and well-established link between **5-Methyl-1-hexanol** and the synthesis of potent antitumor flavolipids requires further investigation. The broader class of lipids and their analogues are also being explored for their potential as anticancer drugs.[27]

Visualizations

7.1 General Experimental Workflow for Hazard Assessment

The following diagram illustrates a generalized workflow for assessing the potential hazards of a chemical substance like **5-Methyl-1-hexanol**, incorporating both in silico and in vitro testing methods.

[Click to download full resolution via product page](#)

A generalized workflow for chemical hazard assessment.

Note: Due to the limited publicly available information on specific biological signaling pathways involving **5-Methyl-1-hexanol**, a signaling pathway diagram could not be generated. The provided diagram illustrates a logical workflow for experimental hazard assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antitumor activity of flavones isolated from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fda.gov [fda.gov]
- 4. x-cellr8.com [x-cellr8.com]
- 5. nbinfo.com [nbinfo.com]
- 6. 5-Methyl-1-hexanol | C7H16O | CID 12331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. 1-Hexanol, 5-methyl- [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. byjus.com [byjus.com]
- 13. 5 Screening of compounds – Survey of Chemical Substances in Consumer Products, No. 105 2010. – Survey and Health Assessment of Products for Interior Car Care [www2.mst.dk]
- 14. utsouthwestern.edu [utsouthwestern.edu]
- 15. eng.uc.edu [eng.uc.edu]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. epa.gov [epa.gov]
- 19. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. x-cellr8.com [x-cellr8.com]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. sterlab-store.com [sterlab-store.com]
- 23. Development of an Eye Irritation Test Method Using an In-House Fabrication of a Reconstructed Human Cornea-like Epithelium Model for Eye Hazard Identification - PMC

[pmc.ncbi.nlm.nih.gov]

- 24. Structure and Characterization of Flavolipids, a Novel Class of Biosurfactants Produced by *Flavobacterium* sp. Strain MTN11 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Chiral Flavonoids as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Anti-tumor activities of lipids and lipid analogues and their development as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Methyl-1-hexanol (CAS Number 627-98-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128172#cas-number-627-98-5-properties-and-hazards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com